molecular formula C8H3BrFN3 B3218650 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190311-11-5

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B3218650
CAS No.: 1190311-11-5
M. Wt: 240.03 g/mol
InChI Key: UFIAQWXDEIVDEK-UHFFFAOYSA-N
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Description

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of pyrrolopyridine derivatives. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives.

Scientific Research Applications

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine
  • 4-fluoro-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in targeting specific molecular pathways.

Properties

IUPAC Name

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFN3/c9-4-2-13-8-6(1-11)12-3-5(10)7(4)8/h2-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIAQWXDEIVDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
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3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
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3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
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3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
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Reactant of Route 6
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

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